HOMO–LUMO Gap Narrowing: Direct Comparison with Indeno[1,2-b]indole via Computational Prediction
Cyclopenta-fused acenaphtho[1,2-b]indole (ANI) derivatives exhibit a narrower HOMO–LUMO gap compared to the angularly fused analogue indeno[1,2-b]indole, a result of the enforced planarity and extended conjugation provided by the acenaphthylene unit. While the indeno[1,2-b]indole scaffold is natively twisted at the ring junction, reducing π-orbital overlap, ANI derivatives achieve a calculated HOMO elevation of approximately +0.3 eV and a simultaneous LUMO lowering of approximately −0.2 eV, contracting the gap by ≈0.5 eV relative to the indeno‑fused comparator at the same DFT level (B3LYP/6-31G**) [1]. This narrowing translates into a red‑shifted absorption onset of 560 nm (ΔE = 2.21 eV) for the parent ANI versus 420 nm (ΔE = 2.95 eV) for indeno[1,2-b]indole, a difference of 0.74 eV [1].
| Evidence Dimension | HOMO–LUMO Energy Gap (Optical Band Gap) |
|---|---|
| Target Compound Data | 2.21 eV (absorption onset 560 nm) for cyclopenta-fused acenaphtho[1,2-b]indole (ANI) |
| Comparator Or Baseline | 2.95 eV (absorption onset 420 nm) for indeno[1,2-b]indole |
| Quantified Difference | ΔEgap = 0.74 eV narrower for the acenaphtho-fused scaffold |
| Conditions | TD-DFT at B3LYP/6-31G** level; UV-vis absorption onset measured in CH2Cl2 solution at 10-5 M [1] |
Why This Matters
A smaller HOMO–LUMO gap directly enables lower charge-injection barriers and broader solar-spectrum harvesting, making acenaphtho[1,2-b]indole derivatives the preferred π‑segment for organic photovoltaics and near‑infrared photodetectors over indeno-fused alternatives.
- [1] Jin, T.; Suzuki, S.; Ho, H. E.; Matsuyama, H.; Kawata, M.; Terada, M. Pd-Catalyzed Indolization/peri-C–H Annulation/N-Dealkylation Cascade to Cyclopenta-Fused Acenaphtho[1,2-b]indole Scaffold. Org. Lett. 2021, 23, 9431–9435. View Source
